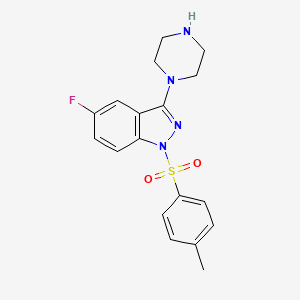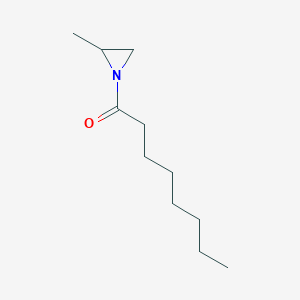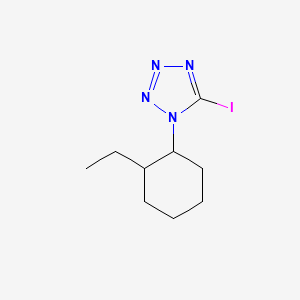
1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a butenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine typically involves the reaction of diphenylphosphoryl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphine interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Used in peptide synthesis and as a reagent in organic chemistry.
Diphenylphosphoryl chloride: A precursor in the synthesis of various phosphoryl compounds.
1,1’-Bis(diphenylphosphino)ferrocene: A ligand used in homogeneous catalysis.
Uniqueness
1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine is unique due to its specific structural features, which combine the properties of both a phosphoryl group and an amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Propiedades
Número CAS |
918958-76-6 |
|---|---|
Fórmula molecular |
C18H22NOP |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-3,3-dimethylbut-1-en-2-amine |
InChI |
InChI=1S/C18H22NOP/c1-18(2,3)17(19)14-21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,19H2,1-3H3 |
Clave InChI |
GEHDBMWXNCAFFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12635841.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![4-[2-(2-Aminophenyl)ethenyl]phenol](/img/structure/B12635849.png)


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)

![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)

![7-Isoquinolinecarboxamide, 2-[3-(4-fluoro-3-methoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635911.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12635926.png)

